
(6-(tert-Butoxy)pyridin-3-yl)boronic acid
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Overview
Description
(6-(tert-Butoxy)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (6-(tert-Butoxy)pyridin-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: (6-(tert-Butoxy)pyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like K2CO3, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(6-(tert-Butoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which (6-(tert-Butoxy)pyridin-3-yl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid transfers its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
3-Pyridinylboronic acid: Another boronic acid used in similar coupling reactions.
6-(tert-Butoxycarbonylamino)pyridine-3-boronic acid pinacol ester: Used in the synthesis of pharmaceutical compounds.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Utilized in metal-catalyzed cross-coupling reactions.
Uniqueness: (6-(tert-Butoxy)pyridin-3-yl)boronic acid is unique due to its tert-butoxy group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions .
Properties
Molecular Formula |
C9H14BNO3 |
---|---|
Molecular Weight |
195.03 g/mol |
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-9(2,3)14-8-5-4-7(6-11-8)10(12)13/h4-6,12-13H,1-3H3 |
InChI Key |
IBFYMFPPIQWUBX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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